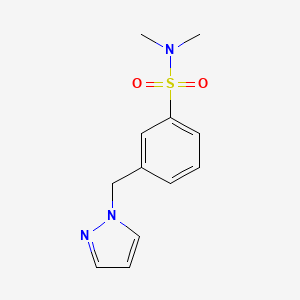
2-(3-Chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that has a unique structure with a pyrazole ring and an oxadiazole ring.
Mecanismo De Acción
The mechanism of action of 2-(3-Chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole is not fully understood. However, it has been proposed to act through various mechanisms depending on its application. In medicinal chemistry, it has been suggested to inhibit the activity of enzymes involved in inflammation and cancer. In agriculture, it has been suggested to act on the nervous system of insects and disrupt their normal physiological functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole have been studied in various biological systems. In vitro studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. In vivo studies have shown that it can reduce pain and inflammation in animal models. However, further studies are needed to fully understand its effects on different biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-Chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole in lab experiments is its unique structure, which can be modified to obtain compounds with different properties. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 2-(3-Chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole. One direction is the development of new compounds based on its structure with improved properties for various applications. Another direction is the study of its mechanism of action in different biological systems to fully understand its potential applications. Additionally, further studies are needed to evaluate its safety and toxicity in different biological systems.
Métodos De Síntesis
The synthesis of 2-(3-Chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole can be achieved through various methods. One of the commonly used methods is the reaction of 3-chlorobenzoyl chloride with pyrazole-1-carboxylic acid hydrazide in the presence of a base. The resulting product is then treated with acetic anhydride and sodium acetate to obtain the final product. Another method involves the reaction of 3-chlorobenzoyl chloride with pyrazol-1-ylmethyl-1,3,4-oxadiazole in the presence of a base.
Aplicaciones Científicas De Investigación
2-(3-Chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. In medicinal chemistry, it has been reported to exhibit anti-inflammatory, antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential use as a drug delivery system. In agriculture, it has been shown to have insecticidal and herbicidal properties. In materials science, it has been studied for its potential use as a fluorescent dye and as a precursor for the synthesis of other compounds.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-10-4-1-3-9(7-10)12-16-15-11(18-12)8-17-6-2-5-14-17/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYXJLVHULHXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-5-(pyrazol-1-ylmethyl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide](/img/structure/B7592015.png)
![N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide](/img/structure/B7592027.png)


![2-[3-(5-cyclopropyltetrazol-1-yl)-4-fluoroanilino]-N-ethylacetamide](/img/structure/B7592056.png)
![N-[2-morpholin-4-yl-2-(oxolan-3-yl)ethyl]thieno[3,2-b]pyridin-7-amine](/img/structure/B7592064.png)
![6-[(1-Hydroxy-4-methylpentan-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B7592072.png)
![1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7592077.png)

![1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole](/img/structure/B7592090.png)



